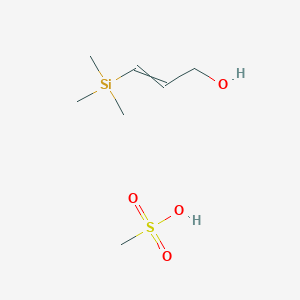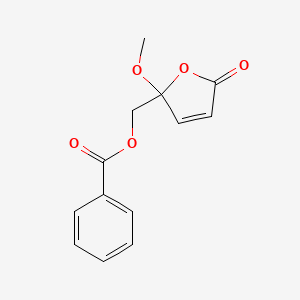
10,14,18-Trimethylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,14,18-Trimethylheptacosane is a long-chain hydrocarbon with the molecular formula C30H62 It is a type of alkane, specifically a branched alkane, characterized by the presence of three methyl groups attached to the heptacosane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,14,18-Trimethylheptacosane can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to form the desired hydrocarbon.
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under high pressure and temperature conditions. The process may also involve the use of zeolite catalysts to achieve the desired selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
10,14,18-Trimethylheptacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the hydrocarbon, often resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the hydrocarbon with another atom or group of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
10,14,18-Trimethylheptacosane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: It is used in studies of insect pheromones and chemical communication.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used as a lubricant and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 10,14,18-Trimethylheptacosane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors and other sensory proteins to exert its effects. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the overall structure of the molecule.
Vergleich Mit ähnlichen Verbindungen
10,14,18-Trimethylheptacosane can be compared with other similar compounds, such as:
3,7,11-Trimethylheptacosane: Another branched alkane with similar properties but different methyl group positions.
3,7,13-Trimethylheptacosane: Similar to this compound but with methyl groups at different positions.
Heptacosane: A straight-chain alkane with no branching.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
111846-41-4 |
|---|---|
Molekularformel |
C30H62 |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
10,14,18-trimethylheptacosane |
InChI |
InChI=1S/C30H62/c1-6-8-10-12-14-16-18-22-28(3)24-20-26-30(5)27-21-25-29(4)23-19-17-15-13-11-9-7-2/h28-30H,6-27H2,1-5H3 |
InChI-Schlüssel |
IGEDUZSSTTZJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
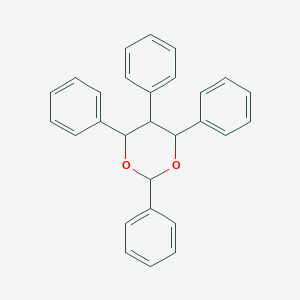
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
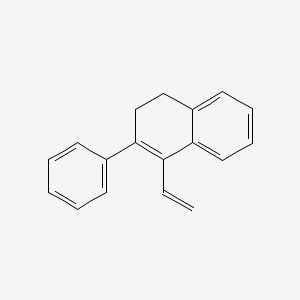
![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)

![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)


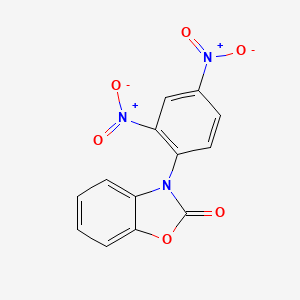
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)
